4'-Methyl[2,2'-bipyridine]-5-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
Molecular Geometry and Bonding
The molecular structure consists of two pyridine rings connected at the 2- and 2'-positions, with a carboxylic acid group (-COOH) at the 5-position of one ring and a methyl group (-CH₃) at the 4'-position of the other (Figure 1). X-ray crystallographic studies of analogous bipyridine-carboxylic acid systems demonstrate that the dihedral angle between the two pyridine rings typically ranges from 0° to 30°, depending on intermolecular interactions and crystal packing forces. For example, in 4,4′-bipyridine solvates, carboxylic acid groups participate in hydrogen-bonded dimers, which stabilize planar conformations.
Table 1: Key structural parameters of related bipyridine-carboxylic acid derivatives
| Parameter | Typical Range |
|---|---|
| C-C bond lengths (pyridine) | 1.33–1.39 Å |
| C-N bond lengths | 1.32–1.35 Å |
| Dihedral angle (inter-ring) | 0°–30° |
| Hydrogen bond (O-H···N) | 2.60–2.85 Å |
While no single-crystal data for 4'-methyl[2,2'-bipyridine]-5-carboxylic acid is publicly available, computational models predict a nearly coplanar arrangement of the pyridine rings due to conjugation between the π-systems. The methyl group introduces steric hindrance, which may slightly distort the planarity compared to unsubstituted analogs.
Crystal Packing and Intermolecular Interactions
In crystalline phases, bipyridine-carboxylic acids often form layered structures stabilized by O-H···N hydrogen bonds between the carboxylic acid and pyridine nitrogen atoms. For instance, 4,4′-bipyridine dihydrates exhibit water-mediated hydrogen-bonding networks, while anhydrous forms favor direct acid-pyridine interactions. The methyl group in this compound likely disrupts dense packing, increasing solubility compared to non-methylated derivatives.
Structure
3D Structure
Properties
CAS No. |
643727-35-9 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
SPEJJILQWWOYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and 3-pyridinecarboxylic acid.
Coupling Reaction: The two pyridine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of one of the pyridines and a halogenated derivative of the other.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products include 6-(4-carboxypyridin-2-yl)pyridine-3-carboxylic acid.
Reduction: Products include 6-(4-methylpyridin-2-yl)pyridine-3-methanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid depends on its specific application:
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical and Functional Properties
| Compound | logP | Pd Loading (wt%) | IC50 (Prolyl Hydroxylase) | Key Application |
|---|---|---|---|---|
| 4'-Me-BCA | 2.05 | 5.0 | N/A | Catalysis, MOF Anchoring |
| BCA | 1.72 | 0.3 | >10 µM | Weak Enzyme Inhibition |
| [2,2'-Bipyridine]-5,5'-dicarboxylic Acid | 1.98* | N/A | 0.19 µM | Enzyme Inhibition |
| 4,4'-Dimethyl-2,2'-bipyridine | 2.12 | N/A | N/A | Luminescent Sensors |
*Estimated based on structural similarity.
Table 2: Substituent Impact on Metal Coordination
| Substituent Position | Electronic Effect | Steric Effect | Metal Stabilization Efficiency |
|---|---|---|---|
| 4'-Methyl (4'-Me-BCA) | Mildly donating | Moderate | High (5.0 wt% Pd) |
| 5-Carboxylate (BCA) | Withdrawing | Low | Low (0.3 wt% Pd) |
| 6-Chloro | Withdrawing | High | Moderate (Not quantified) |
Biological Activity
4'-Methyl[2,2'-bipyridine]-5-carboxylic acid is a bipyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications and its role in various biochemical processes. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 214.22 g/mol. The compound features a bipyridine structure with a methyl group at the 4' position and a carboxylic acid group at the 5 position. This configuration is crucial for its biological interactions and activities.
Coordination Chemistry
The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. The carboxylic acid group can interact with metal ions such as Fe(II) and Co(II), influencing various biochemical pathways and cellular processes .
Target Interactions
The compound has been investigated for its effects on steroidal antimineralocorticoids, indicating its potential role in hormone regulation and cellular signaling pathways . Additionally, it has shown promise in modulating apoptosis (programmed cell death), which is critical in cancer therapy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of bipyridine derivatives, including this compound. These compounds exhibit significant inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents against infections .
Antioxidant Activity
Antioxidant properties have also been noted in related bipyridine compounds. The ability to scavenge free radicals may contribute to the protective effects against oxidative stress-related diseases .
Synthesis and Evaluation
A study focused on the synthesis of various bipyridine derivatives demonstrated that modifications at specific positions significantly affected their biological activities. For instance, compounds with hydroxyl substitutions exhibited enhanced antioxidant activity compared to their counterparts without these groups .
Pharmacological Applications
Research has explored the use of this compound in conditions related to mineralocorticoid excess, such as hypertension and heart failure. Its interaction with mineralocorticoid receptors suggests a potential therapeutic application in managing these conditions .
Data Table: Biological Activities of this compound
Q & A
Q. Q: What are the optimized synthetic routes for preparing 4'-methyl[2,2'-bipyridine]-5-carboxylic acid, and how do reaction conditions influence yield and purity?
A: The synthesis typically involves coupling reactions of methyl-substituted pyridine precursors. A modified procedure using ethanol (EtOH) and sulfuric acid (H₂SO₄) under reflux conditions (18 hours) achieves a 36% yield after neutralization and purification via column chromatography (SiO₂, EtOAc/petroleum ether gradient) . Alternative methods include Negishi cross-coupling of triflate derivatives with methylpicoline zincates, which avoids harsh reagents and improves regioselectivity . Purity is assessed via HPLC or NMR, with attention to residual solvents and byproducts from incomplete coupling.
Structural and Electronic Characterization
Q. Q: Which spectroscopic and computational methods are critical for confirming the structure and electronic properties of this compound?
A:
- ¹H/¹³C NMR : Identifies methyl group positions (δ ~2.5 ppm for CH₃) and carboxylic acid protons (broad peak at δ ~12-14 ppm) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for related bipyridines (e.g., 4,4'-dimethyl-2,2'-bipyridine N-oxide) .
- DFT calculations : Predict electronic effects of the methyl-carboxylate substitution on frontier molecular orbitals, crucial for metal-ligand interactions in coordination chemistry .
Structure-Activity Relationships (SAR) in Enzyme Inhibition
Q. Q: How does the 5-carboxylate group in this compound enhance its potency as a prolyl hydroxylase inhibitor compared to analogs lacking this group?
A: The 5-carboxylate group increases net anionic charge, enhancing iron chelation at the enzyme's active site. SAR studies show that derivatives with 5,5'-dicarboxylic acid substitutions (IC₅₀ = 0.19 µM) exhibit 10-fold higher potency than non-carboxylated analogs, likely due to stronger hydrogen bonding and electrostatic interactions . The methyl group at the 4'-position stabilizes hydrophobic interactions without steric hindrance .
Application in Luminescent Sensors
Q. Q: What methodologies enable the integration of this compound into Ru(II) complexes for oxygen sensing or ClO⁻ detection?
A: The carboxylic acid moiety facilitates covalent conjugation to osmium or ruthenium polypyridyl complexes via amide bonds. For example:
- ClO⁻ detection : Oxidation of Ru(II)-bipyridine complexes containing the ligand produces a luminescent response (λₑₘ ~620 nm) specific to hypochlorite, with a detection limit of 0.1 µM in aqueous media .
- Oxygen sensing : The ligand’s conjugation to nanocrystals (e.g., CdSe/ZnS) via EDC/NHS chemistry enables ratiometric two-photon oxygen sensing in biological systems .
Contradictions in SAR Data
Q. Q: How can conflicting SAR data for bipyridine derivatives in enzyme inhibition studies be reconciled?
A: Discrepancies arise from variations in assay conditions (e.g., pH affecting carboxylate ionization) or binding site accessibility. For example:
- Charge effects : At pH 7.4, the 5-carboxylate is deprotonated, enhancing Fe²⁺ chelation, but protonation at lower pH reduces activity .
- Alternative binding modes : Some derivatives may adopt non-productive conformations in the active site, as inferred from molecular docking studies of 5,5'-dicarboxylic acid analogs .
Advanced Applications in Catalysis
Q. Q: What strategies optimize this compound as a ligand in transition-metal catalysis for CO₂ reduction or cross-coupling reactions?
A:
- CO₂ reduction : Anchoring the ligand to Re(I) or Co(II) centers via the carboxylate group improves electron transfer in photocatalytic systems. For example, Re(bipyridine)-polypyrrole films on carbon colloids show Faradaic efficiencies >80% for CO production .
- Cross-coupling : Methyl groups enhance steric protection of the metal center, while the carboxylate enables immobilization on solid supports (e.g., SiO₂) for recyclable Pd-catalyzed Suzuki-Miyaura reactions .
Analytical Challenges in Purity Assessment
Q. Q: What are the key impurities in synthesized this compound, and how are they quantified?
A: Common impurities include:
- Unreacted precursors : Residual picoline or triflate derivatives, detected via GC-MS or LC-MS .
- Oxidation byproducts : Carboxylate overoxidation products (e.g., quinoline derivatives) identified using high-resolution mass spectrometry (HRMS) .
Quantitative analysis employs HPLC with UV/Vis detection (λ = 254 nm) and external calibration against certified standards .
Stability and Storage Considerations
Q. Q: What storage conditions prevent degradation of this compound, and how is stability validated?
A: The compound is hygroscopic and light-sensitive. Recommended storage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
